molecular formula C8H8ClNO4S B042154 Benzyl (chlorosulfonyl)carbamate CAS No. 89979-13-5

Benzyl (chlorosulfonyl)carbamate

Cat. No. B042154
Key on ui cas rn: 89979-13-5
M. Wt: 249.67 g/mol
InChI Key: BCSYQDOKTDVISP-UHFFFAOYSA-N
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Patent
US05273993

Procedure details

The procedure of Example 7 was followed scaling the reaction to 0.2 moles each of benzyl alcohol and chlorosulfonyl isocyanate to give benzyloxycarbonylsulfamoyl chloride.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:9][S:10]([N:13]=[C:14]=[O:15])(=[O:12])=[O:11]>>[CH2:1]([O:8][C:14]([NH:13][S:10]([Cl:9])(=[O:12])=[O:11])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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